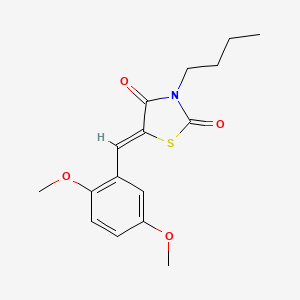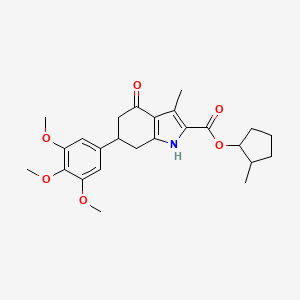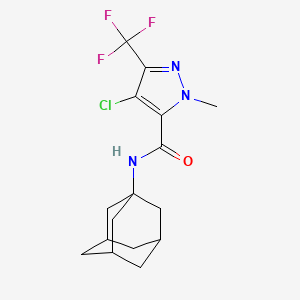
3-butyl-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-butyl-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with specific acyl chlorides. This process has been demonstrated for a range of arylidene groups, showcasing the versatility and adaptability of the synthesis methods for these compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives, including 3-butyl-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, can be extensively characterized using techniques such as IR, 1H NMR, and MS spectroscopy. Additionally, crystal structure determination through single-crystal X-ray diffraction provides detailed insights into the arrangement of atoms within these molecules, facilitating a deeper understanding of their chemical behavior and interactions (Holota et al., 2022).
Chemical Reactions and Properties
Thiazolidinedione derivatives undergo various chemical reactions, including Knoevenagel condensation, which is utilized in their synthesis. These reactions are pivotal in modifying the chemical structure and properties of the compounds, leading to the creation of derivatives with specific functions and activities. The reactivity of these compounds is influenced by the substituents on the thiazolidinedione ring, enabling the design of molecules with desired chemical properties (Albuquerque et al., 1995).
Physical Properties Analysis
The physical properties of 3-butyl-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined by the compound's molecular structure and can be analyzed through various spectroscopic and crystallographic techniques (Zeng, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and effectiveness of thiazolidinedione derivatives. Studies on these compounds reveal their potential as antimicrobial and antiproliferative agents, highlighting the importance of the chemical structure in determining their biological activities (Trotsko et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Derivatives of 5-substituted-2,4-thiazolidinedione, including those with 3-butyl-5-(2,5-dimethoxybenzylidene) modifications, have been synthesized through direct acylation and characterized using a combination of elemental analysis, IR, 1H NMR, MS spectroscopy, and in some cases, single-crystal X-ray diffraction data. These compounds exhibit a wide range of biological activities, underlining the importance of the thiazolidine-2,4-dione scaffold in medicinal chemistry for the development of drug-like small molecules (Popov-Pergal et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives. For instance, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have shown promising antibacterial activity against Gram-positive bacteria, suggesting that the presence of electron-withdrawing substituents at the phenyl ring enhances their effectiveness. These findings are vital for the development of new antibiotics in the fight against resistant bacterial strains (Trotsko et al., 2018).
Antihyperglycemic and Antioxidant Properties
The exploration of thiazolidine-2,4-dione derivatives for their potential in treating metabolic disorders such as diabetes has led to the synthesis of compounds with significant antihyperglycemic activity. Certain derivatives have demonstrated glucose-lowering capabilities in diabetic models, indicating their potential as antidiabetic agents. This research opens up possibilities for new therapeutic approaches to manage diabetes and its complications (Ankush et al., 2012). Additionally, some derivatives have been studied for their antioxidant properties, showing promising radical scavenging capacities which could be beneficial in preventing oxidative stress-related diseases (Bozdağ‐Dündar et al., 2009).
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-5-8-17-15(18)14(22-16(17)19)10-11-9-12(20-2)6-7-13(11)21-3/h6-7,9-10H,4-5,8H2,1-3H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCUUYKESRBDDO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![N-({[3-(dimethylamino)propyl]amino}carbonothioyl)benzamide](/img/structure/B4580444.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)
![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)
![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4580494.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)
![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)